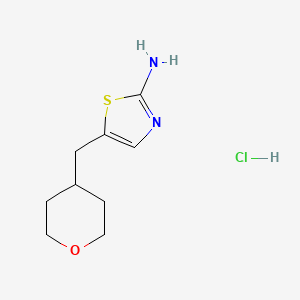

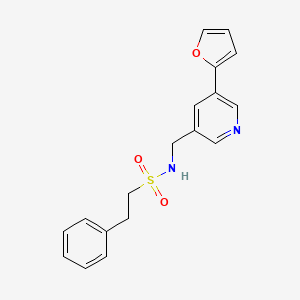

![molecular formula C19H17N7O B2410882 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2201887-77-4](/img/structure/B2410882.png)

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains an imidazo[1,2-b]pyridazine moiety . This moiety is found in many approved and experimental drugs .

Chemical Reactions Analysis

The compound seems to be related to TAK1 kinase inhibitors, which have shown excellent activities against multiple myeloma . The lead compound in one study was found to inhibit the enzymatic activity of TAK1 at nanomolar concentrations .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Anticancer Applications

Imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. These compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, have shown significant antitumor activity and mitotic inhibition in biological studies. Routes for synthesizing these compounds involve cyclization of substituted amino-diaminopyridines, indicating their structural versatility and potential for medicinal chemistry applications (Temple, Rose, Comber, & Rener, 1987).

Heterocyclic Chemistry and Drug Design

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, owing to its presence in several marketed drugs and potential therapeutic agents. These compounds have been explored for various bioactivities, including anticancer, antimicrobial, and antiviral properties. The research emphasizes the structural modification of this scaffold to discover novel therapeutic agents, highlighting its significance in drug design and pharmacology (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Enzyme Inhibitors and Receptor Ligands

Imidazo[1,2-a]pyridines have been identified as promising enzyme inhibitors and receptor ligands. Recent progress in understanding the pharmacological properties of these compounds includes their role as anti-infectious agents, enzyme inhibitors, and receptor ligands. This diversity in biological activity underscores the imidazo[1,2-a]pyridine ring system's utility in developing new pharmacological agents (Enguehard-Gueiffier & Gueiffier, 2007).

Anticholinesterase Potential

Studies on imidazo[1,2-a]pyridine-based compounds have also explored their potential as anticholinesterase agents, which could contribute to treatments for neurological disorders. Structural analysis and pharmacological evaluation have shown that certain imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their utility in addressing conditions related to cholinesterase activity (Kwong, Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .

Biochemical Pathways

Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of biochemical reactions . These reactions lead to changes in cell growth, differentiation, and apoptosis, which are crucial for the survival and proliferation of MM cells .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to a decrease in the growth of MM cell lines . The lead compound, referred to as compound 26 in the literature, inhibits TAK1 with an IC50 of 55 nM . This inhibition is more potent than the known TAK1 inhibitor, takinib, which has an IC50 of 187 nM .

Eigenschaften

IUPAC Name |

2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c27-19-4-1-16(15-5-7-20-8-6-15)22-26(19)13-14-11-24(12-14)18-3-2-17-21-9-10-25(17)23-18/h1-10,14H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVVPZARMGIBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

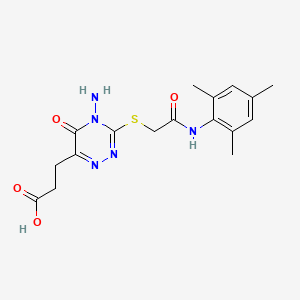

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)

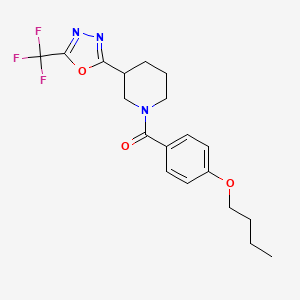

![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)

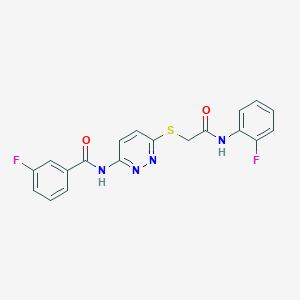

![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)